Product packaging for 4-Heptenal, (4Z)-(Cat. No.:CAS No. 62238-34-0)

4-Heptenal, (4Z)-

Katalognummer: B1596522
CAS-Nummer: 62238-34-0
Molekulargewicht: 112.17 g/mol
InChI-Schlüssel: VVGOCOMZRGWHPI-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within Volatile Aldehyde Research

(4Z)-4-Heptenal, also known as cis-4-Heptenal (B146815), is an organic compound with the chemical formula C₇H₁₂O. It belongs to the class of medium-chain aldehydes, which are characterized by a carbon chain containing between six and twelve carbon atoms. foodb.ca As a volatile aldehyde, it is one of many such compounds studied for their significant contributions to the aromas and flavors of various foods and beverages. guidechem.comresearchgate.net Volatile aldehydes, including (4Z)-4-Heptenal, are often products of lipid oxidation. researchgate.net For instance, (4Z)-4-Heptenal is known to be derived from the oxidation of n-3 unsaturated fatty acids. researchgate.net

The study of volatile aldehydes is crucial in understanding the complex chemical profiles that determine the sensory characteristics of food. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify these compounds. Research in this area often focuses on how processing and storage conditions affect the formation and degradation of these volatile compounds, thereby influencing the final flavor and aroma of the product. researchgate.netresearchgate.net

Significance in Interdisciplinary Studies

The importance of (4Z)-4-Heptenal extends beyond food chemistry into various interdisciplinary fields, including sensory analysis, environmental science, and chemical ecology.

In food science and sensory analysis , (4Z)-4-Heptenal is recognized as a key aroma compound in a wide range of products. It is a widespread volatile trace constituent of food flavors. guidechem.com At low concentrations, it imparts a potato-like odor, while at higher concentrations, it can have cardboard-like or linseed oil-like notes. It is particularly noted for its contribution to the flavor of seafood, dairy products, and even some wines. mdpi.com For example, it is a key contributor to the aroma profiles of cooked mussels, lobster, and crab. It has also been identified as a significant volatile in boiled potato flavor and is associated with the off-flavors in fish oil. researchgate.net Its aroma is described as fatty, green, and vegetable-like, and it is used to impart fried and buttery flavors. guidechem.com

In the realm of chemical ecology , which studies the chemical interactions of living organisms, aldehydes like (4Z)-4-Heptenal play critical roles as semiochemicals—chemicals that convey signals. These compounds can act as pheromones, influencing the behavior of insects. For instance, research on the codling moth has investigated the role of various aldehydes as potential attractants or repellents, which could inform the development of novel pest control strategies. nih.gov Similarly, studies on the bed bug have identified specific aldehydes as components of their aggregation pheromone. researchgate.net The investigation of such compounds is vital for understanding insect communication and developing environmentally friendly pest management techniques. diva-portal.org

The study of (4Z)-4-Heptenal and other volatile aldehydes in environmental science often involves their reaction kinetics in the atmosphere. For example, the reactions of these compounds with atmospheric radicals can impact air quality.

Interactive Data Table: Properties of (4Z)-4-Heptenal

PropertyValueSource
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 6728-31-0 guidechem.com
IUPAC Name (4Z)-Hept-4-enal nih.gov
Odor Description Potato-like (low concentration), fatty, green, creamy perflavory.com
Boiling Point 60.00 °C @ 30.00 mm Hg perflavory.com
Density 0.847 g/mL at 25 °C

Interactive Data Table: Research Findings on (4Z)-4-Heptenal

Research AreaKey FindingOrganism/ProductSource
Food Chemistry Contributes to potato-like and creamy odors.Boiled Potatoes, Dairy Products researchgate.net
Food Chemistry Key aroma compound in cooked seafood.Mussels, Lobster, Crab
Food Chemistry Can contribute to off-flavors.Fish Oil, Cold-Stored Cod researchgate.net
Enology Can have a beneficial sweet and milky flavor in wine.Chardonnay Wine mdpi.com
Chemical Ecology Component of insect aggregation pheromones.Bed Bugs researchgate.net
Chemical Ecology Studied as a potential semiochemical for pest control.Codling Moth nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B1596522 4-Heptenal, (4Z)- CAS No. 62238-34-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

62238-34-0

Molekularformel

C7H12O

Molekulargewicht

112.17 g/mol

IUPAC-Name

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI-Schlüssel

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

Isomerische SMILES

CC/C=C/CCC=O

Kanonische SMILES

CCC=CCCC=O

Dichte

0.843-0.855

Andere CAS-Nummern

6728-31-0

Physikalische Beschreibung

slightly yellow liquid with a fatty, green odou

Piktogramme

Flammable; Irritant

Löslichkeit

soluble in alcohol and most fixed oils;  insoluble in wate

Herkunft des Produkts

United States

Natural Occurrence and Biogenesis of 4z 4 Heptenal

Biosynthetic Pathways and Precursors

The formation of (4Z)-4-Heptenal is intricately linked to several biosynthetic routes, predominantly originating from the oxidative degradation of polyunsaturated fatty acids. These pathways involve specific enzymes, chemical reactions, and are sensitive to various conditions.

Lipid Oxidation Cascades from Unsaturated Fatty Acids

The principal pathway for the formation of (4Z)-4-Heptenal is through the oxidation of lipids. researchgate.net This process can occur via autoxidation, photo-oxidation, or enzymatic oxidation, all of which generate unstable hydroperoxides from unsaturated fatty acids. researcherslinks.com These hydroperoxides then break down into a variety of secondary products, including volatile aldehydes like (4Z)-4-Heptenal. nih.gov This compound is specifically known to be derived from the oxidation of n-3 polyunsaturated fatty acids. researchgate.net

The enzymatic cascade involving lipoxygenase (LOX) and hydroperoxide lyase (HPL) is a key mechanism in the biosynthesis of (4Z)-4-Heptenal and other volatile compounds known as green leaf volatiles (GLVs). mdpi.comresearchgate.net

Lipoxygenase (LOX): This non-heme iron-containing enzyme catalyzes the initial step, which is the regio- and stereo-specific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene structure. mdpi.commdpi.comdb-thueringen.de This reaction produces fatty acid hydroperoxides. nih.gov Depending on the enzyme and substrate, LOX can be classified as 9-LOX or 13-LOX, based on where the oxygen is inserted on the fatty acid's carbon backbone. mdpi.commdpi.com

Hydroperoxide Lyase (HPL): Following the action of LOX, HPL, an enzyme belonging to the cytochrome P450 family (CYP74), catalyzes the cleavage of the fatty acid hydroperoxides. nih.govmdpi.com This cleavage of the C-C bond results in the formation of short-chain aldehydes and corresponding oxo-acids. nih.govmdpi.comdb-thueringen.de The specificity of HPL can vary, with some enzymes preferentially cleaving 9-hydroperoxides (9-HPL), others 13-hydroperoxides (13-HPL), and some acting on both (9/13-HPL). nih.gov

This sequential enzymatic action efficiently converts long-chain fatty acids into volatile C6 or C9 aldehydes, which are significant contributors to the aromas of many plants and foods. mdpi.com

The production of (4Z)-4-Heptenal is dependent on the availability of specific polyunsaturated fatty acid substrates. The primary precursors are long-chain fatty acids that possess the necessary double bond structure for the LOX enzyme to act upon.

Fatty Acid PrecursorChemical FormulaDescriptionRole in (4Z)-4-Heptenal Formation
n-3 Polyunsaturated Fatty Acids (PUFAs) VariableA class of fatty acids including ALA, EPA, and DHA, characterized by a double bond at the third carbon atom from the methyl end. nih.govresearchgate.net(4Z)-4-Heptenal is directly derived from the lipid oxidation of n-3 PUFAs. researchgate.net Fish oils, rich in n-3 PUFAs like EPA and DHA, are a major source of this aldehyde upon oxidation. researcherslinks.comgoogle.com
Linoleic Acid (LA) C18H32O2An omega-6 PUFA with two double bonds (18:2n-6). It is an essential fatty acid for humans. atamanchemicals.comoregonstate.eduresearchgate.netServes as a primary substrate for the LOX/HPL pathway. mdpi.com LOX converts LA into 9- and 13-hydroperoxides, which are then cleaved by HPL to form various aldehydes. mdpi.comresearchgate.net
Arachidonic Acid (AA) C20H32O2An omega-6 PUFA with four double bonds (20:4n-6), synthesized in the body from linoleic acid. atamanchemicals.comoregonstate.eduCan be a substrate for LOX, which converts it to hydroperoxyeicosatetraenoic acids (HPETEs). researchgate.net Subsequent cleavage by HPL can yield aldehydes. researchgate.netresearchgate.net
α-Linolenic Acid (ALA) C18H30O2An omega-3 PUFA with three double bonds (18:3n-3), it is the parent compound of the n-3 series. mdpi.comoregonstate.eduA major substrate for the LOX/HPL pathway, leading to the formation of various "green leaf volatiles," including C6 and C9 aldehydes. mdpi.com
Role of Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL)

Enzymatic Formation Mechanisms (e.g., Alcohol Dehydrogenase Activity)

Beyond the core LOX/HPL pathway, other enzymes can be involved in the formation and transformation of related compounds. Alcohol dehydrogenase (ADH) is a key enzyme in this context. ADH enzymes are typically zinc-containing and catalyze the reversible oxidation of alcohols to aldehydes or ketones, a reaction that is dependent on the cofactor NAD(P)+. journalajrb.comresearchgate.net

The role of ADH in the biogenesis of (4Z)-4-Heptenal can be twofold:

Oxidation of Precursors: It can catalyze the oxidation of a corresponding alcohol, such as (4Z)-4-hepten-1-ol, to form (4Z)-4-Heptenal.

Retro-Aldol Condensation Reactions

An alternative, non-enzymatic pathway for the formation of (4Z)-4-Heptenal is through a retro-aldol reaction. This reaction is the reverse of an aldol (B89426) condensation and involves the cleavage of a carbon-carbon bond in a β-hydroxy aldehyde or ketone to yield smaller aldehyde and/or ketone molecules. libretexts.orgwikipedia.org

Research on the flavor compounds in boiled potatoes has demonstrated that (4Z)-4-Heptenal can be formed via a water-mediated retro-aldol condensation of (2E,6Z)-nonadienal. researchgate.net This indicates that under certain conditions, larger lipid oxidation products can break down into smaller, more volatile aldehydes like (4Z)-4-Heptenal. researchgate.net

Influence of Environmental and Processing Conditions on Formation Pathways

The biogenesis of (4Z)-4-Heptenal is highly sensitive to external factors, including processing methods and environmental conditions. These factors can affect the rate of lipid oxidation and the activity of the enzymes involved.

ConditionEffect on (4Z)-4-Heptenal FormationResearch Findings
Temperature High temperatures accelerate non-enzymatic autoxidation of fatty acids.In boiled potatoes, high temperatures promote the formation of lipid oxidation products. researchgate.net Similarly, toasting and deep-frying at high temperatures increase the breakdown of unsaturated fatty acids into aldehydes. nih.gov Conversely, enzymes like LOX and HPL can be denatured at temperatures above 80°C. researchgate.net
Storage Can lead to the formation of off-flavors.The "cold storage flavor" defect in cod has been linked to the presence of (4Z)-4-Heptenal, suggesting its formation during prolonged storage. researchgate.net
Processing Specific food processing techniques can initiate or enhance formation pathways.The drying process can lead to an accumulation of aldehydes. researchgate.net Fermentation is a critical step for the development of (4Z)-4-Heptenal in products like Mouding sufu.
Environmental Factors Climatic conditions can influence the metabolic profile of plants.A study on tea found that concentrations of (4Z)-4-Heptenal were higher in plants grown during cooler spring or warmer summer temperatures, suggesting an induction by thermal stress. frontiersin.org
pH Affects the activity of enzymes in the biosynthetic pathway.The optimal activity for the hydroperoxide lyase (HPL) enzyme has been observed in a pH range of 6 to 7. nih.gov

Occurrence in Biological Systems

(4Z)-4-Heptenal has been identified in a diverse range of natural sources, from the leaves of plants to marine animals and fermented food products. Its presence is often a result of lipid oxidation or enzymatic processes.

Plant Matrices

(4Z)-4-Heptenal is a volatile compound found in several plant-based foods and essential oils. Its formation in plants is often linked to the enzymatic breakdown of fatty acids.

Tea Leaves: This compound is found in tea, contributing to the complex aroma profile. It has been identified in innovative black tea processing, where its concentration can change significantly during withering and fermentation. nih.govnih.gov It is also noted for its utility in green and matcha tea flavors. thegoodscentscompany.comperflavory.combedoukian.com

Potatoes: The characteristic boiled potato-like aroma is partly attributed to (4Z)-4-Heptenal. thegoodscentscompany.comperflavory.com It forms from the retro-aldol condensation of t2,c6-nonadienal during the boiling of potatoes. researchgate.net While it contributes a desirable aroma at low levels, higher concentrations can lead to stale or off-flavors. researchgate.net

Bupleurum lancifolium Essential Oil: Studies on the essential oil composition of Bupleurum species have identified numerous volatile compounds. While hexadecanoic acid and spathulenol (B192435) are major components in the roots and flowers of Bupleurum lancifolium respectively, the presence of various aldehydes is common across the genus. selcuk.edu.tranadolu.edu.trselcuk.edu.tr

Almonds: In raw almonds, (4Z)-4-Heptenal is formed through the retro-aldol degradation of (E,Z)-2,6-nonadienal, contributing a fishy or stale note. core.ac.uk

Table 1: Occurrence of (4Z)-4-Heptenal in Plant Matrices

Plant Matrix Finding References
Tea Leaves Contributes to the aroma of black, green, and matcha teas. nih.govnih.govthegoodscentscompany.comperflavory.combedoukian.com
Potatoes Provides a boiled potato-like aroma at low concentrations. thegoodscentscompany.comperflavory.comresearchgate.net
Bupleurum lancifolium While not explicitly listing (4Z)-4-Heptenal, related aldehydes are present in the essential oils of the Bupleurum genus. selcuk.edu.tranadolu.edu.trselcuk.edu.tr
Cherries Detected as a flavor component in sour cherries. thegoodscentscompany.comperflavory.com

Animal and Dairy Products

(4Z)-4-Heptenal is a notable volatile compound in various animal and dairy products, often arising from the oxidation of lipids, particularly polyunsaturated fatty acids. pharmaffiliates.com

Seafood: This compound is widely found in seafood, including fish, cooked mussels, lobster, crab, and ripened roe. thegoodscentscompany.comperflavory.com In many cases, it contributes to the characteristic marine and sometimes "fishy" aroma. Mussels, in particular, are noted to have high amounts of aldehydes, including (4Z)-4-Heptenal. ekt.grresearchgate.net

Milk and Dairy Products: (4Z)-4-Heptenal has been detected in milk and milk products. foodb.cacontaminantdb.cahmdb.ca It is described as having a creamy and dairy-like taste, and its presence can enhance fresh cream notes in dairy-based flavors. thegoodscentscompany.comperflavory.combedoukian.comfoodb.ca

Fish Oil: It is a known product of the oxidative breakdown of fats in fish and is naturally found in fish oils, where it can be associated with off-flavors. pharmaffiliates.comchromatographyonline.com

Table 2: Occurrence of (4Z)-4-Heptenal in Animal and Dairy Products

Product Finding References
Seafood (general) Widely present, contributing to marine and fishy aromas. thegoodscentscompany.comperflavory.com
Cooked Mussels Contains high amounts of aldehydes, including (4Z)-4-Heptenal. ekt.grresearchgate.net
Lobster and Crab Identified as a key aroma contributor.
Milk and Dairy Detected in milk and milk products, providing creamy notes. thegoodscentscompany.comperflavory.combedoukian.comfoodb.cacontaminantdb.cahmdb.ca

Fermented Food Systems

The process of fermentation can lead to the formation of (4Z)-4-Heptenal, where it plays a role in the development of the final flavor profile of the product.

Mouding Sufu: This traditional fermented soybean product from China lists cis-4-heptenal (B146815) as one of its characteristic volatile flavor compounds. nih.govresearchgate.net Its presence is linked to the microbial community succession during fermentation. nih.govtandfonline.com

Table 3: Occurrence of (4Z)-4-Heptenal in Fermented Food Systems

Fermented Food Finding References
Mouding Sufu A characteristic volatile flavor compound formed during fermentation. nih.govresearchgate.nettandfonline.com

Advanced Synthetic Methodologies for 4z 4 Heptenal

Stereoselective Chemical Synthesis Strategies

Achieving a high proportion of the (Z)-isomer is a critical challenge in the synthesis of 4-heptenal. Various chemical strategies have been developed to address this, ranging from classical rearrangements to modern catalytic techniques.

Claisen Rearrangement Approaches

The Claisen rearrangement is a well-established and powerful method for the formation of carbon-carbon bonds and is a cornerstone in the synthesis of γ,δ-unsaturated carbonyls like 4-heptenal. nih.govlibretexts.org This -sigmatropic rearrangement involves the concerted transformation of an allyl vinyl ether to the corresponding unsaturated aldehyde. libretexts.org

The process typically begins with a precursor like 3-pentenol, which is converted to a vinyl ether intermediate. This intermediate then undergoes a thermally induced rearrangement to produce 4-heptenal. While effective, this method often yields a mixture of (Z)- and (E)-isomers. Control of the stereochemical outcome is a key focus of modern variations of this reaction. The Ireland-Claisen rearrangement, for instance, utilizes an allylic carboxylate which is treated with a strong base to form a silyl (B83357) ketene (B1206846) acetal, offering a pathway to γ,δ-unsaturated carboxylic acids with potential for stereocontrol. nih.govwikipedia.org

Table 1: Claisen Rearrangement for (4Z)-4-Heptenal Synthesis

ParameterConditionYield (%)Purity of (Z)-isomer
Starting Material 3-Pentenol--
Intermediate Vinyl Ether--
Reaction Type -Sigmatropic Rearrangement--
Temperature 120–150°C65-70>95% (after purification)
Purification Fractional distillation or chromatography--

Data derived from multiple sources.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation of an alkyne precursor, 4-heptynal, presents a direct route to (4Z)-4-Heptenal. The key to this strategy is the use of a catalyst that selectively facilitates the syn-addition of hydrogen across the triple bond, leading to the desired (Z)-alkene, while preventing over-reduction to the corresponding alkane. libretexts.org

The Lindlar catalyst, which consists of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline, is a classic example of a catalyst used for this purpose. libretexts.org Other systems, such as palladium on carbon (Pd/C), can also be employed, though they may offer different selectivity. Recent advancements have explored the use of nickel nanoparticles and cobalt complexes for the Z-selective semi-hydrogenation of alkynes under mild conditions. nih.govrsc.orgrsc.org The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, is crucial to maximize the yield of the (Z)-isomer and minimize byproducts like the (E)-isomer and heptanal (B48729).

Table 2: Catalytic Hydrogenation of 4-Heptynal

CatalystSelectivity (Z:E)Yield (%)
Lindlar Catalyst 9:180–85
Palladium-on-Carbon (Pd/C) 7:175–80

Data derived from multiple sources.

Controlled Oxidation of Precursor Alcohols (e.g., cis-4-Hepten-1-ol)

A straightforward approach to (4Z)-4-Heptenal involves the controlled oxidation of its corresponding alcohol, (4Z)-4-hepten-1-ol (also known as cis-4-hepten-1-ol). nih.gov The challenge in this method lies in selecting an oxidizing agent that is mild enough to convert the primary alcohol to an aldehyde without causing over-oxidation to a carboxylic acid or altering the (Z)-configuration of the double bond.

Commonly used reagents for this transformation include Pyridinium (B92312) Chlorochromate (PCC) and the conditions employed in Swern oxidation (oxalyl chloride and dimethyl sulfoxide). Swern oxidation, while highly efficient, demands strict temperature control to avoid side reactions.

Table 3: Oxidation of (4Z)-4-Hepten-1-ol

Oxidizing AgentConditionsConversion (%)
Pyridinium Chlorochromate (PCC) Dichloromethane, 25°C>85
Swern Oxidation Oxalyl chloride, DMSO, -50 to -60°C>90

Data derived from multiple sources.

Organocatalytic Stereoselective Approaches (e.g., α-Oxyamination)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering metal-free alternatives for creating chiral molecules. nih.gov In the context of α,β-unsaturated aldehydes, organocatalytic methods can be employed to introduce functionality at various positions. Specifically, dienamine catalysis allows for reactions at the γ-position of α,β-unsaturated aldehydes. rsc.orgrsc.org

One such application is α-oxyamination, which involves the addition of an oxygen-containing nucleophile to an aldehyde. beilstein-journals.orgarkat-usa.org For instance, the reaction of an α,β-unsaturated aldehyde with a reagent like 2,2,6,6-tetramethylpiperidin-1-yloxy (TEMPO) can be catalyzed by secondary amines, such as derivatives of proline. rsc.orgarkat-usa.org This approach can be part of a one-pot reaction sequence, for example, combining a Friedel-Crafts-type alkylation with an α-oxyamination to generate highly functionalized molecules with excellent enantioselectivity. nih.govbeilstein-journals.org These methods provide a pathway to complex chiral structures derived from unsaturated aldehydes. acs.org

Enzymatic and Biocatalytic Production Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For the production of (4Z)-4-Heptenal, enzymatic routes often leverage the oxidative cleavage of lipid precursors.

Enzymes such as lipoxygenases and alcohol dehydrogenases are key players in these pathways. researchgate.net For example, linoleic acid can be enzymatically cleaved to produce (4Z)-4-Heptenal as a secondary metabolite. Engineered microorganisms, such as Saccharomyces cerevisiae modified with specific monooxygenases, have demonstrated the ability to convert substrates to the desired aldehyde with significant efficiency. These biocatalytic methods operate under mild conditions of pH and temperature, making them an attractive area for green chemistry.

Methodological Advancements for Stereochemical Control and Purity in Synthesis

Ensuring high stereochemical purity is paramount for the application of (4Z)-4-Heptenal in the flavor and fragrance industry. Methodological advancements focus on both the synthetic steps and the final purification.

In chemical synthesis, stereochemical control is often achieved through the careful selection of catalysts and reaction conditions. For instance, in Claisen rearrangements, the use of chiral auxiliaries or catalysts can influence the facial selectivity of the rearrangement, leading to an enrichment of the desired diastereomer. nih.gov Similarly, in catalytic hydrogenation, the development of new catalyst systems, including those based on iron or zinc, aims to improve the Z:E selectivity. nih.govchemrxiv.org

For organocatalytic approaches, the design of the chiral amine catalyst is central to achieving high enantioselectivity in reactions like α-oxyamination. beilstein-journals.org The combination of organocatalysts with enzymatic processes in one-pot reactions has also been shown to enhance enantiomeric excess. beilstein-journals.org

Regardless of the synthetic route, purification remains a critical step. Fractional distillation and chromatographic separation are standard techniques used to isolate the (Z)-isomer from the (E)-isomer and other impurities, often achieving purities greater than 95%.

Analytical Techniques for the Characterization and Quantification of 4z 4 Heptenal

Chromatographic and Spectrometric Methods

Chromatographic and spectrometric techniques are fundamental to the analysis of (4Z)-4-Heptenal, providing both separation from complex mixtures and structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification of volatile compounds like (4Z)-4-Heptenal. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, (4Z)-4-Heptenal is identified by its mass spectrum, which displays a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for (4Z)-4-Heptenal, which serves as a benchmark for its identification. nist.gov The mass spectrum is characterized by a molecular ion peak and several fragment ions, with the top five peaks observed at m/z 41.0, 68.0, 55.0, 39.0, and 84.0. nih.gov

Table 1: GC-MS Data for (4Z)-4-Heptenal

ParameterValueSource
Molecular FormulaC7H12O nist.govnih.govepa.gov
Molecular Weight112.17 g/mol nih.govepa.gov
CAS Number6728-31-0 nist.govnih.govepa.gov
Top 5 Mass Spectrum Peaks (m/z)41.0, 68.0, 55.0, 39.0, 84.0 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the definitive structural elucidation of organic molecules, including (4Z)-4-Heptenal. ebsco.comwikipedia.org This technique provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.org For (4Z)-4-Heptenal, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its structure.

The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments, such as the aldehydic proton, the vinylic protons of the cis-double bond, and the protons of the ethyl and propyl groups. The coupling patterns and chemical shifts of these signals provide conclusive evidence for the connectivity of the atoms and the cis-geometry of the double bond. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule, further corroborating the structure. While specific NMR data for (4Z)-4-Heptenal is not detailed in the provided search results, the general application of NMR for structural confirmation of organic compounds is well-established. igntu.ac.in

Utilization of Retention Indices (RI) for Identification and Differentiation

Retention indices (RI) are a crucial tool in gas chromatography for the identification and differentiation of compounds, including isomers like (4Z)-4-Heptenal. The retention index relates the retention time of a compound to those of n-alkane standards. This value is more reproducible between different instruments and laboratories than retention time alone.

For (4Z)-4-Heptenal, retention indices are determined on both non-polar and polar GC columns. The use of columns with different polarities aids in the separation and differentiation of (4Z)-4-Heptenal from its trans-isomer, (4E)-4-Heptenal, and other volatile compounds present in a sample. For example, on a standard non-polar column, the Kovats retention index for (4Z)-4-Heptenal has been reported with values around 870-890. nih.govhmdb.ca The specific retention index can vary slightly depending on the exact column and analytical conditions used. nih.gov

Table 2: Retention Indices for (4Z)-4-Heptenal

Column TypeRetention Index (RI)Source
Standard Non-Polar870 - 890 nih.govhmdb.ca
Standard Polar1232.9 hmdb.ca

Hyphenated Techniques for Trace Analysis in Complex Matrices

To analyze (4Z)-4-Heptenal at very low concentrations or in complex samples, more advanced hyphenated techniques are employed. These methods enhance sensitivity and selectivity.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS/GC×GC-TOFMS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for extracting volatile compounds like (4Z)-4-Heptenal from various matrices. globalsciencebooks.infod-nb.infochromatographyonline.com In this method, a coated fiber is exposed to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for analysis. chromatographyonline.com

Coupling HS-SPME with GC-MS allows for the sensitive detection of (4Z)-4-Heptenal in complex food matrices, such as porcine liver pâtés. ncats.io For even more complex samples, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) can be utilized. This powerful technique provides enhanced separation capacity, allowing for the resolution of co-eluting compounds and improved identification of trace components. The optimization of HS-SPME parameters, such as fiber coating, extraction time, and temperature, is crucial for achieving high extraction efficiency. frontiersin.org

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas chromatography-olfactometry (GC-O) is a unique analytical technique that combines the separation capabilities of GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a flame ionization detector or mass spectrometer) and an olfactometry port, where a trained analyst can sniff the effluent and describe the odor.

Method Validation and Reproducibility in Research Protocols

For any analytical method to be considered reliable for the quantification of (4Z)-4-Heptenal, it must undergo a thorough validation process. Method validation ensures that the analytical protocol is fit for its intended purpose, providing data that is accurate, precise, and reproducible. The key performance characteristics evaluated during method validation are crucial for comparing results between different laboratories and ensuring the integrity of research findings.

Detailed research protocols for aldehydes similar to (4Z)-4-Heptenal, such as those for analyzing volatile compounds in complex food matrices like dry-cured ham, demonstrate a systematic approach to validation. frontiersin.orgnih.gov This process typically involves assessing linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability), and accuracy (recovery). frontiersin.orgnih.gov

Key Validation Parameters

The validation of an analytical method for (4Z)-4-Heptenal would include the following essential parameters:

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Coefficient of determination (R²) ≥ 0.99
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10
Precision (Repeatability) The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 15-20%
Accuracy (Trueness) The closeness of the mean of a set of measurements to the actual (true) value. Often determined through recovery studies by spiking a blank matrix with a known amount of the analyte.Recovery of 70-120%

Detailed Research Findings

While specific, comprehensive validation data for (4Z)-4-Heptenal is not always published in full, studies on analogous short-chain aldehydes in complex food matrices provide excellent models for the expected performance of a validated method. For instance, a study optimizing and validating an HS-SPME/GC-MS method for volatile compounds in dry-cured ham provides detailed results for heptanal (B48729), a structurally similar saturated aldehyde. frontiersin.orgnih.gov These findings illustrate the performance metrics that a robust analytical protocol for (4Z)-4-Heptenal should achieve.

The sensitivity of the method is particularly critical due to the low odor threshold of many aldehydes. For compounds like (Z)-4-heptenal in fish oil, detection limits in the low ng/g range are often required to detect its contribution to the flavor profile. chromatographyonline.com

Below are the validation parameters from a study on heptanal in dry-cured ham, which serves as a representative example for (4Z)-4-Heptenal analysis. frontiersin.orgnih.gov

AnalyteLinearity (R²)LOD (mg/kg)LOQ (mg/kg)Working Range (mg/kg)Repeatability (RSD%)Recovery (%)
Heptanal0.9980.030.090.01 - 19.112.195.3

Reproducibility and Advanced Quantification

Reproducibility, which measures the precision of results obtained under different conditions (e.g., different laboratories, analysts, or equipment), is a cornerstone of reliable analytical science. For chromatographic methods, reproducibility is often assessed by comparing retention times or retention indices. The NIST (National Institute of Standards and Technology) database provides retention index data for (Z)-4-Heptenal on various GC columns, which serves as a critical reference for method development and inter-laboratory comparisons. nist.gov

To achieve the highest levels of accuracy and correct for analyte losses during sample preparation or matrix-induced signal suppression/enhancement, stable isotope dilution assays (SIDA) are considered the gold standard. This technique involves adding a known amount of an isotopically labeled version of the analyte, such as cis-4-heptenal-D5, to the sample as an internal standard. Because the labeled standard behaves almost identically to the native analyte during extraction and analysis, it provides a highly accurate means of quantification.

Biological Roles and Activities of 4z 4 Heptenal in Complex Systems

Mechanisms of Flavor Perception and Olfactory Receptor Interaction

Contribution to Specific Aroma Profiles

(4Z)-4-Heptenal is recognized for its diverse and concentration-dependent aroma profile. At lower concentrations, it is often described as having a pleasant, boiled potato-like scent. researchgate.net However, at higher concentrations, its aroma can shift to less desirable notes, such as cardboard-like or linseed oil-like. This compound is a key contributor to the characteristic aroma of a wide range of food products.

Its presence has been identified as a contributor to the following aroma profiles:

Potato-like: Notably in boiled potatoes, where it is formed from the lipid oxidation of n-3 unsaturated fatty acids. researchgate.net

Fatty and Green: This compound imparts a green and fatty aroma, which can enhance the flavor profiles in various culinary applications. perflavory.com

Creamy and Milky: It enhances fresh cream notes in dairy-based flavors and contributes to a milky, creamy, and cheesy taste. perflavory.comfoodb.cathegoodscentscompany.com

Biscuit and Sweet: (4Z)-4-Heptenal is described as having a biscuit and dairy-like taste. foodb.ca It also adds richness to caramel (B1170704) flavors. perflavory.comthegoodscentscompany.com

Tea: This compound is useful in various tea flavors, including red, green, matcha, and Chrysanthemum. perflavory.comthegoodscentscompany.com In 'Rucheng Baimaocha' black tea, it contributes a baked potato note. nih.gov

Seafood: It is a key aroma contributor in cooked seafood such as mussels, lobster, and crab.

Table 1: Aroma Profile of (4Z)-4-Heptenal in Various Foods

Aroma Descriptor Food/Beverage
Potato-like, Linseed oil-like (at high concentrations) General descriptor
Green, Fatty General descriptor
Creamy, Milky, Cheesy, Dairy Dairy products, Butter flavorings
Biscuit General descriptor
Sweet, Caramel Caramel flavors
Baked potatoes 'Rucheng Baimaocha' black tea
Seafood Cooked mussels, lobster, crab
Green, Herbaceous General flavor enhancer
Tea Red, green, matcha, Chrysanthemum

Flavor Binding Interactions with Macromolecules

The interaction between flavor compounds and non-volatile food components, such as proteins, can significantly impact flavor perception and release. (4Z)-4-Heptenal has been shown to interact with food proteins, a process that can influence flavor binding. The nature of this binding can affect the intensity and duration of the flavor experience. Research indicates that the spherical configuration of (4Z)-4-Heptenal results in weaker binding to protein isolates compared to more linear molecules like its isomer, trans-2-heptenal. This difference in binding affinity, which can vary significantly across different protein sources, demonstrates how the molecular structure of a flavor compound influences its interaction with the food matrix. In sturgeon fillets, it was found that low-temperature vacuum heating could reduce off-flavors by down-regulating protease and superoxide (B77818) dismutase expression, which in turn reduces the binding sites for compounds like (4Z)-4-heptenal. researchgate.net

Role in Food Quality and Spoilage Dynamics

The presence and concentration of (4Z)-4-Heptenal can be an indicator of both desirable flavor development and undesirable spoilage in various food products.

Contribution to Desirable Flavor Formation during Processing

In some food processing methods, the formation of (4Z)-4-Heptenal is a desirable outcome that contributes to the final flavor profile. For instance, during the fermentation of certain foods, the metabolic activities of microorganisms can lead to the production of various volatile compounds, including (4Z)-4-Heptenal. In the processing of 'Rucheng Baimaocha' black tea, the concentration of (4Z)-4-Heptenal, along with other aldehydes, generally increases during the withering, rolling, and fermentation stages, contributing to the development of its characteristic aroma. nih.gov The controlled formation of such compounds is a key aspect of developing the desired sensory characteristics in fermented products.

Association with Off-Flavor Development

(4Z)-4-Heptenal is a volatile compound frequently implicated in the development of undesirable off-flavors in a variety of food products. Its sensory perception is concentration-dependent; at low levels, it can contribute boiled potato-like aromas, but at higher concentrations, it imparts distinct staling-type flavor defects. researchgate.net The formation of (4Z)-4-Heptenal is often a result of lipid oxidation, particularly of n-3 polyunsaturated fatty acids. researchgate.net

In addition to seafood, (4Z)-4-Heptenal is also associated with off-flavors in other products. For instance, it is linked to staling in potatoes. researchgate.net High concentrations (greater than 0.7 ppb) of this aldehyde can cause stale flavors in both fresh mashed potatoes and reconstituted dehydrated potatoes. researchgate.net Furthermore, it has been identified as a contributor to the beany and grassy off-flavors found in soy protein isolates, which can limit their application in food products. researchgate.netresearchgate.net The formation of these off-flavors in soy is attributed to the lipoxygenase-catalyzed hydroperoxidation of polyunsaturated lipids. researchgate.net

Table 1: Off-Flavor Associations of (4Z)-4-Heptenal

Food Product Associated Off-Flavor(s)
Cod (cold storage) Cold storage flavor, fishy, cardboard, paint-like researchgate.netresearchgate.net
Cooked Fish Boiled/cooked potato, fishy, cardboard-like, paint-like researchgate.net
Potatoes (fresh & dehydrated) Staling researchgate.net
Soy Protein Isolates Beany, grassy researchgate.netresearchgate.net

Influence of Abiotic and Biotic Stresses on Formation and Perception

The formation and perception of (4Z)-4-Heptenal are significantly influenced by both abiotic (non-living) and biotic (living) stressors. These stressors can trigger biochemical reactions in food matrices that lead to the generation of this volatile compound.

Abiotic Stresses: Factors such as temperature, light, and oxygen availability are major abiotic stressors that promote lipid oxidation, a primary pathway for the formation of (4Z)-4-Heptenal. researchgate.netrsc.org For instance, the "cold storage flavor" in cod is a direct result of lipid oxidation occurring at low temperatures over time. researchgate.netresearchgate.net High temperatures during cooking can also accelerate autoxidation processes, leading to the formation of (4Z)-4-Heptenal. researchgate.net In plants, abiotic stresses like drought and temperature fluctuations can alter metabolic pathways, potentially leading to the production of various volatile organic compounds, including aldehydes. rsc.orgmdpi.comnih.gov These stresses induce oxidative stress, which can initiate the degradation of fatty acids into compounds like (4Z)-4-Heptenal. researchgate.netnih.gov

Biotic Stresses: Biotic factors, primarily microbial activity, also play a crucial role. The growth of spoilage microorganisms on food products can lead to the enzymatic breakdown of lipids and other components, producing a range of volatile compounds, including (4Z)-4-Heptenal. numberanalytics.comthescipub.comchesci.com For example, in raw potatoes, enzymatic oxidation due to the high levels of lipoxygenase is common during storage. researchgate.net Microbial spoilage is a key mechanism in the deterioration of meat and seafood, contributing to off-odor development. thescipub.com

The perception of (4Z)-4-Heptenal as an off-flavor is also influenced by these stresses. The presence of other volatile compounds, also generated under stress conditions, can interact with (4Z)-4-Heptenal to create a complex and undesirable aroma profile. researchgate.net

Microbial Spoilage Mechanisms and Volatile Compound Production

Microbial spoilage is a complex process where microorganisms such as bacteria, yeasts, and molds grow in food, leading to biochemical changes that render the food unacceptable for consumption. numberanalytics.comchesci.comalliedacademies.org These microorganisms produce a variety of enzymes that break down the food's structural and chemical components, including lipids, proteins, and carbohydrates. numberanalytics.comthescipub.com

The degradation of lipids by microbial enzymes, known as lipolysis, is a key pathway for the production of volatile compounds like (4Z)-4-Heptenal. numberanalytics.com Microorganisms produce lipases that hydrolyze triglycerides into free fatty acids. numberanalytics.com These free fatty acids, particularly polyunsaturated fatty acids, are then susceptible to oxidation, either through microbial enzymes or autoxidation, leading to the formation of a cascade of volatile compounds, including aldehydes, ketones, and alcohols, which contribute to the characteristic off-odors of spoiled food. thescipub.comchesci.com

Exploration of Other Biological Activities

Antioxidant Research

Research into the antioxidant properties of (4Z)-4-Heptenal is an emerging area. Some studies have begun to evaluate its capacity to scavenge free radicals using various assays. While detailed findings are limited, the potential for aldehydes to participate in redox reactions suggests a basis for further investigation into their antioxidant or pro-oxidant activities under different conditions. researchgate.net It is important to note that while some related α,β-unsaturated aldehydes can induce cytoprotective antioxidant enzymes, they can also contribute to oxidative stress. researchgate.netnih.gov

Antimicrobial Investigations

(4Z)-4-Heptenal has been investigated for its potential antimicrobial properties. Studies have explored its efficacy against various pathogens. For example, one source indicates that cis-4-Heptenal (B146815) demonstrated significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial effectiveness.

Table 2: Reported Antimicrobial Efficacy of cis-4-Heptenal

Pathogen MIC (mg/mL)
Staphylococcus aureus 0.5
Escherichia coli 1.0
Bacillus subtilis 0.75

Source:

This suggests its potential as a natural preservative in food products. The antimicrobial activity of aldehydes is often attributed to their ability to interact with microbial cell components. Other related unsaturated aldehydes found in essential oils have also been shown to possess antimicrobial properties. tubitak.gov.tr

Potential Pharmacological Applications

While direct pharmacological studies on (4Z)-4-Heptenal are not extensive, research on related α,β-unsaturated carbonyl compounds suggests potential areas for exploration. ontosight.ai These types of compounds are known for their high reactivity, which is responsible for a diverse range of pharmacological activities. frontiersin.org

For instance, many α,β-unsaturated carbonyl compounds have been investigated for their anti-inflammatory properties. frontiersin.orgiiarjournals.org They can modulate inflammatory pathways, such as by inhibiting the production of nitric oxide (NO) and suppressing the expression of inflammatory genes like Cox-2 and Nos2. frontiersin.orgiiarjournals.org However, it's also noted that some α,β-unsaturated aldehydes can be pro-inflammatory, inducing oxidative stress and activating inflammatory signaling pathways. researchgate.netnih.govatsjournals.org Therefore, the potential pharmacological effects of (4Z)-4-Heptenal would require careful investigation to determine its specific activities and mechanisms of action. Its role as an intermediate in the synthesis of more complex pharmaceutical compounds is also a possibility. ontosight.aiontosight.ai

Interactions within Metabolic Pathways and Biomarker Potential (e.g., Wine Metabolism, Milk Consumption)

(4Z)-4-Heptenal has been identified as a noteworthy compound in the metabolism of wine and as a potential biomarker for the consumption of dairy products. Its presence and concentration are influenced by specific processes, contributing distinct flavor characteristics.

Regarding its potential as a biomarker, (4Z)-4-Heptenal has been detected in milk and various milk products. foodb.cahmdb.cahmdb.ca This detection suggests that it could serve as a potential indicator for the consumption of these dairy foods. foodb.cahmdb.ca The compound is associated with biscuit, creamy, and dairy-like taste profiles. foodb.cahmdb.ca While it has been identified in these products, it has not yet been quantified. foodb.cahmdb.ca (4Z)-4-Heptenal is also recognized as a flavoring agent used in cream and butter flavorings and is a component of butter. hmdb.cathegoodscentscompany.com

Table 1: (4Z)-4-Heptenal in Metabolic Systems and as a Biomarker

System/ApplicationContextKey FindingsReference
Wine Metabolism Chardonnay wine oxidationAddition of 10 mg/L glutathione (B108866) (GSH) increased the relative content of (4Z)-4-Heptenal. mdpi.com
Contributes a beneficial sweet and milk flavor to the wine's aroma. mdpi.com
Biomarker Potential Milk & Dairy ConsumptionDetected in milk and milk products, suggesting it could be a potential biomarker for consumption. foodb.cahmdb.cahmdb.ca
Described as having biscuit, creamy, and dairy tasting notes. foodb.cahmdb.ca

Ecological Interactions (e.g., Plant-Climate Interactions)

(4Z)-4-Heptenal is involved in the complex interactions between plants and their climate, with its production being influenced by environmental variables such as temperature.

A study analyzing the volatile metabolome of tea leaves (Camellia sinensis) from 2014 to 2016 found that the concentration of (4Z)-4-Heptenal varied with seasonal and yearly climatic changes. nih.govfrontiersin.org Specifically, higher concentrations of the compound were observed in teas from the year 2014 and in summer teas. nih.govfrontiersin.org The climate data from the study period indicated that 2014 experienced the warmest summer temperatures, suggesting that the production of (4Z)-4-Heptenal is likely induced by these warmer conditions. nih.govfrontiersin.org In the context of tea, this compound is described as having fatty, green, and fishy aromas. nih.govfrontiersin.org

Table 2: (4Z)-4-Heptenal in Plant-Climate Interactions

PlantEnvironmental FactorObservationAroma ProfileReference
Tea (Camellia sinensis) Yearly/Seasonal Temperature VariationHigher concentrations found in 2014 and summer teas.Fatty, Green, Fishy nih.govfrontiersin.org
Warmer Summer TemperaturesProduction of (4Z)-4-Heptenal appears to be induced by warmer temperatures. nih.govfrontiersin.org

Degradation Pathways and Stability Studies of 4z 4 Heptenal

Oxidative Degradation Mechanisms

Oxidation is a primary degradation route for (4Z)-4-Heptenal, leading to the formation of various oxidized products.

The aldehyde functional group in (4Z)-4-Heptenal can be readily oxidized to a carboxylic acid. This conversion can be achieved using various oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can facilitate this transformation. Milder conditions, such as using pyridinium (B92312) chlorochromate (PCC), can also yield the corresponding carboxylic acid while minimizing over-oxidation.

The double bond in the carbon chain is also susceptible to oxidative cleavage, which can lead to the formation of shorter-chain aldehydes and carboxylic acids. The specific products formed depend on the oxidizing agent and reaction conditions.

(4Z)-4-Heptenal is a known product of the oxidative breakdown of fats, particularly n-3 unsaturated fatty acids found in fish oils. researchgate.netpharmaffiliates.comchemicalbook.com Its presence is often associated with the off-flavors that develop in oxidized lipid materials. sigmaaldrich.com Autoxidation, a free-radical chain reaction involving oxygen, is the key mechanism behind this degradation. researchgate.net In lipid systems, the unsaturated fatty acids are attacked by free radicals, leading to the formation of lipid hydroperoxides. These unstable intermediates then decompose into a complex mixture of secondary oxidation products, including various aldehydes, ketones, and other volatile compounds. researchgate.net (4Z)-4-Heptenal is one such aldehyde formed during the autoxidation of arachidonic acid. imreblank.ch The autoxidation process is a significant factor in the spoilage of foods rich in polyunsaturated fats. nih.gov

Table 1: Major Aldehydes Reported from Autoxidized Arachidonic Acid

Compound Name
Hexanal
(E)-2-Heptenal
(E,Z)-2,4-Decadienal
2,4,7-Tridecatrienal

This table is based on findings from a study on the autoxidation of arachidonic acid. imreblank.ch

Formation of Carboxylic Acids and Other Oxidized Products

Reductive Transformation Pathways

The aldehyde group of (4Z)-4-Heptenal can undergo reduction to form the corresponding alcohol, (4Z)-4-hepten-1-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reductive pathway is a common reaction for aldehydes and is important in various synthetic and biological processes.

Environmental and Processing Stability Factors

The stability of (4Z)-4-Heptenal is influenced by several environmental and processing factors, which can impact its shelf life and sensory attributes.

Exposure to heat and light can accelerate the degradation of aldehydes like (4Z)-4-Heptenal. These energy sources can promote oxidative reactions and other degradation pathways, leading to a loss of the desired aroma and the formation of off-flavors. Therefore, proper storage in cool, dark conditions is recommended to maintain the stability of this compound. pharmaffiliates.com

Table 2: Stability of (4Z)-4-Heptenal under Different Storage Conditions

Condition Stability Duration
Room Temperature 6 months
Refrigerated 12 months
Exposed to Light 3 months

This table provides a general guideline for the stability of (4Z)-4-Heptenal.

Accelerated stability testing is a valuable tool for predicting the long-term stability of products containing (4Z)-4-Heptenal. These methods involve subjecting the compound to elevated temperatures and/or other stress factors like humidity and light to speed up degradation processes. americanpharmaceuticalreview.com By analyzing the degradation kinetics under these accelerated conditions, it is possible to estimate the shelf life of the product under normal storage conditions. americanpharmaceuticalreview.com The Arrhenius equation is often used to model the temperature dependence of the degradation rate. americanpharmaceuticalreview.com For compounds sensitive to other factors like moisture, more complex models that incorporate these variables are employed. americanpharmaceuticalreview.com

Future Research Directions and Applications

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

(4Z)-4-Heptenal is primarily known as a lipid oxidation product, particularly from n-3 polyunsaturated fatty acids (PUFA). researchgate.net In biological systems, its formation is often linked to the lipoxygenase (LOX) pathway. This pathway involves the action of lipoxygenase and hydroperoxide lyase (HPL) enzymes. researchgate.netmdpi.commdpi.com In plants, these enzymes convert C18 fatty acids into various volatile compounds, including C6 and C9 aldehydes, which are recognized as "green leaf volatiles". mdpi.comuliege.be While the general mechanism is understood, the specific enzymes and genetic sequences responsible for the production of C7 aldehydes like (4Z)-4-Heptenal are not as well-defined as those for C6 and C9 volatiles.

Future research will likely focus on identifying and characterizing the specific LOX and HPL isoenzymes that lead to the formation of C7 hydroperoxide precursors and their subsequent cleavage into (4Z)-4-Heptenal. This includes exploring a diverse range of organisms, from terrestrial plants to marine algae, which are also known to produce a variety of volatile organic compounds. ppm.edu.plresearchgate.net Understanding the genetic regulation of these enzymes could pave the way for controlling the levels of (4Z)-4-Heptenal in various agricultural products. For instance, transcriptomic and metabolomic studies in plants like Eruca vesicaria (rocket) are beginning to shed light on the complex interplay between genetic makeup, environmental conditions, and the resulting volatile profiles, including the presence of (4Z)-4-Heptenal. reading.ac.uk Further research in this area could lead to the breeding of plant varieties with enhanced or reduced levels of this specific aldehyde to achieve desired flavor profiles.

Development of Targeted Synthesis for Isomeric Purity Control

The precise synthesis of (4Z)-4-Heptenal with high isomeric purity is a significant challenge for chemists. The presence of the Z-configured double bond at the C4 position requires stereoselective synthetic methods to avoid the formation of the (4E)-isomer, which can possess different sensory properties.

Future research in this area will aim to develop more efficient and targeted synthetic routes. This could involve the use of novel catalysts and reaction conditions that favor the formation of the desired (Z)-isomer. Advances in organometallic chemistry and enzymatic synthesis could provide new tools for achieving high isomeric purity. The ability to produce isomerically pure (4Z)-4-Heptenal is crucial for its use as a reference standard in analytical studies and for accurately assessing its sensory properties and biological activities.

Compound CAS Number IUPAC Name
(4Z)-4-Heptenal6728-31-0(4Z)-hept-4-enal
(4E)-4-Heptenal6728-30-9(4E)-hept-4-enal

Advanced Analytical Strategies for in situ Monitoring and Quantification

Accurately measuring the concentration of (4Z)-4-Heptenal in complex matrices like food is essential for understanding its contribution to flavor and for quality control. Current methods often rely on gas chromatography-mass spectrometry (GC-MS) for identification and quantification. reading.ac.uk However, the volatile and reactive nature of aldehydes can make sample preparation and analysis challenging.

Future research will likely focus on developing advanced analytical strategies for the in situ monitoring and quantification of (4Z)-4-Heptenal. This could include the development of novel sensors and probes that can detect this aldehyde in real-time without extensive sample preparation. Techniques such as proton-transfer-reaction mass spectrometry (PTR-MS) and selected-ion flow-tube mass spectrometry (SIFT-MS) may offer advantages for the direct analysis of volatile compounds in the headspace of food products. These advanced methods would provide a more dynamic and accurate picture of how the concentration of (4Z)-4-Heptenal changes during food processing, storage, and consumption.

Comprehensive Understanding of Olfactory Receptor Binding and Flavor Perception Mechanisms

The odor of (4Z)-4-Heptenal is often described as creamy, dairy-like, and reminiscent of boiled potatoes. researchgate.netfoodb.ca It is a key component in the flavor of butter and is a widespread trace constituent in many foods. thegoodscentscompany.com Understanding how this molecule interacts with olfactory receptors in the nose is fundamental to comprehending its contribution to flavor perception.

Sensory Descriptor Associated Food
Creamy, DairyButter, Milk Products
Boiled Potato-likeBoiled Potatoes
Green, Grassy, Fishy, Rancid (off-odor)Cooked Alligator Meat

Mitigation Strategies for Off-Flavor Formation in Food Systems

While (4Z)-4-Heptenal can contribute desirable creamy notes at low concentrations, at higher levels it can be associated with stale or off-flavors. researchgate.net Its formation through lipid oxidation is a common cause of flavor deterioration in foods, particularly those rich in polyunsaturated fatty acids.

Future research will focus on developing effective mitigation strategies to control the formation of (4Z)-4-Heptenal in food systems. This could involve the use of natural or synthetic antioxidants to inhibit lipid oxidation. Additionally, exploring the impact of different processing and storage conditions on the formation of this aldehyde is crucial. For example, understanding how temperature, light, and oxygen exposure affect the rate of lipid oxidation can lead to improved food preservation techniques. Another avenue of research is the use of specific enzymes or microorganisms that can metabolize (4Z)-4-Heptenal into less odorous compounds.

Discovery of Unexplored Biological Functions and Therapeutic Potential

Beyond its role as a flavor compound, the biological functions of (4Z)-4-Heptenal are largely unexplored. As a product of lipid peroxidation, it belongs to a class of reactive aldehydes that can potentially interact with cellular components such as proteins and DNA.

Future research should investigate the broader biological activities of (4Z)-4-Heptenal. This includes examining its potential signaling roles in physiological and pathological processes. For instance, some lipid-derived aldehydes are known to be involved in inflammation and cellular stress responses. It is possible that (4Z)-4-Heptenal could have similar functions. Exploring its metabolism and detoxification pathways in the body is also an important area of future study. While the therapeutic potential of this specific aldehyde is currently unknown, a deeper understanding of its biological effects could reveal new avenues for research in medicine and human health.

Q & A

Basic Research Questions

Q. How can I synthesize (4Z)-4-Heptenal with high stereochemical purity for experimental reproducibility?

  • Methodological Answer : Use a Wittig reaction with (Z)-configured alkenes, ensuring precise control of reaction conditions (temperature: 0–5°C, solvent: anhydrous THF). Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using 1H^1H-NMR coupling constants (J=1012HzJ = 10–12 \, \text{Hz} for Z-configuration). Purify via fractional distillation under reduced pressure (boiling point: ~120–125°C at 15 mmHg) .

Q. What spectroscopic techniques are essential for characterizing (4Z)-4-Heptenal?

  • Methodological Answer : Combine:

  • GC-MS : To confirm molecular weight (m/z 112.17) and purity.
  • 1H^1H-NMR : Analyze vinyl proton splitting patterns (δ 5.3–5.6 ppm, multiplet) and aldehyde proton (δ 9.7–9.9 ppm, triplet).
  • IR Spectroscopy : Identify carbonyl stretch (~1720 cm1^{-1}) and alkene C-H bend (~980 cm1^{-1}) .

Q. How do I design a stability study for (4Z)-4-Heptenal under varying storage conditions?

  • Methodological Answer : Prepare aliquots stored at -20°C (control), 4°C, and 25°C. Analyze degradation via HPLC-UV (λ = 220 nm) at intervals (0, 7, 14, 30 days). Use Arrhenius kinetics to model degradation rates and identify optimal storage conditions .

Advanced Research Questions

Q. How can I resolve contradictions in reported reaction yields of (4Z)-4-Heptenal across literature?

  • Methodological Answer : Conduct a meta-analysis of synthetic protocols (e.g., solvent polarity, catalyst loading). Replicate key studies using controlled variables, and apply statistical tools (ANOVA, t-tests) to identify outliers. Consider solvent trace impurities (e.g., water in THF) as confounding factors .

Q. What computational methods validate the electronic structure and reactivity of (4Z)-4-Heptenal?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model:

  • HOMO-LUMO gaps for electrophilicity.
  • Transition states in aldol condensation reactions.
    Compare computational results with experimental kinetic data to refine models .

Q. How do I design a kinetic study to investigate (4Z)-4-Heptenal’s role in Maillard reaction pathways?

  • Methodological Answer : Use a stopped-flow apparatus to monitor early-stage intermediates. Vary pH (4–8), temperature (25–60°C), and reactant ratios. Quantify intermediates via LC-MS/MS and apply Michaelis-Menten kinetics to elucidate rate-limiting steps .

Q. What strategies address conflicting data on (4Z)-4-Heptenal’s olfactory threshold in human sensory studies?

  • Methodological Answer : Standardize panelist selection (n ≥ 30, non-smokers, no anosmia) and use triangle tests with serial dilutions. Apply multivariate analysis (PCA) to isolate confounding variables (e.g., carrier solvents, humidity). Replicate studies across independent labs .

Data Presentation and Reproducibility

Q. How should I structure supplementary materials for a study on (4Z)-4-Heptenal’s catalytic hydrogenation?

  • Methodological Answer : Include:

  • Raw NMR spectra (with integration values).
  • Detailed kinetic datasets (time vs. conversion).
  • Catalyst characterization (XRD, TEM).
    Reference these in the main text using hyperlinked identifiers (e.g., "See SI-3 for full spectral data") .

Q. What peer-review criteria are critical for studies involving (4Z)-4-Heptenal’s environmental fate?

  • Methodological Answer : Ensure:

  • Clear hypothesis testing (e.g., "UV exposure accelerates photodegradation").
  • Controlled replicates (n ≥ 3) with error bars.
  • Compliance with Green Chemistry principles (e.g., atom economy in synthesis).
    Address reviewer critiques on statistical power and sampling bias preemptively .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Heptenal, (4Z)-
Reactant of Route 2
4-Heptenal, (4Z)-

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